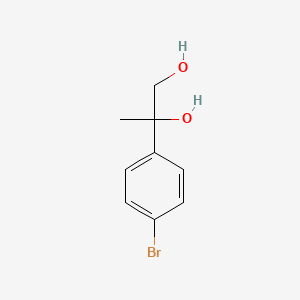
2-(4-Bromophényl)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)propane-1,2-diol is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.089. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromophenyl)propane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)propane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaire de synthèse organique
2-(4-Bromophényl)propane-1,2-diol: est souvent utilisé comme intermédiaire en synthèse organique. Sa structure permet de nouvelles modifications chimiques, ce qui en fait un élément de construction polyvalent pour la synthèse d'une variété de composés organiques complexes. Par exemple, il peut subir des réactions telles que la bromation, l'oxydation et des réactions de couplage, qui sont fondamentales dans la création de produits pharmaceutiques et d'agrochimiques .
Science des matériaux
En science des matériaux, ce composé peut être utilisé pour synthétiser de nouveaux types de polymères ayant des applications potentielles dans la création de nouveaux plastiques ou résines. Son groupe phényle bromé pourrait potentiellement améliorer les propriétés ignifuges de ces matériaux .
Chimie analytique
This compound: peut servir de composé standard ou de référence en chromatographie et en spectrométrie de masse. Son modèle unique de fragmentation de masse peut aider à l'identification et à la quantification de composés similaires dans des mélanges complexes .
Chimie médicinale
Ce diol pourrait être un précurseur dans la synthèse de composés médicinaux. Ses caractéristiques structurelles pourraient être incorporées dans des molécules conçues pour interagir avec des cibles biologiques, telles que les enzymes ou les récepteurs, qui sont cruciales dans le développement de nouveaux médicaments .
Conception de catalyseur
La structure moléculaire du composé pourrait être utile dans la conception de catalyseurs. Par exemple, son groupe bromophényle pourrait être utilisé pour ancrer des espèces catalytiques sur des supports solides, améliorant ainsi l'efficacité de diverses réactions chimiques .
Science de l'environnement
En science de l'environnement, This compound pourrait être étudié pour son comportement et sa dégradation dans les écosystèmes. Comprendre ses produits de dégradation et ses voies peut éclairer l'évaluation de son impact environnemental et guider le développement de produits chimiques plus sûrs .
Mécanisme D'action
Target of Action
The primary target of 2-(4-Bromophenyl)propane-1,2-diol is the benzylic position of alkyl benzenes . This compound is likely to interact with these targets through free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The interaction of 2-(4-Bromophenyl)propane-1,2-diol with its targets involves a free radical reaction. In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form a brominated compound .
Biochemical Pathways
The biochemical pathways affected by 2-(4-Bromophenyl)propane-1,2-diol Given its mode of action, it can be inferred that this compound likely affects pathways involving free radical reactions and nucleophilic substitutions .
Pharmacokinetics
The pharmacokinetics of 2-(4-Bromophenyl)propane-1,2-diol The compound is known to be an oil at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of 2-(4-Bromophenyl)propane-1,2-diol Given its mode of action, it can be inferred that this compound likely results in the bromination of alkyl benzenes .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(4-Bromophenyl)propane-1,2-diol It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Propriétés
IUPAC Name |
2-(4-bromophenyl)propane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,11-12H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSPOQOHIKXTNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171417-14-4 |
Source


|
| Record name | 2-(4-bromophenyl)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B2361352.png)
![(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.02,6]decane-4-carbonyl chloride](/img/structure/B2361353.png)
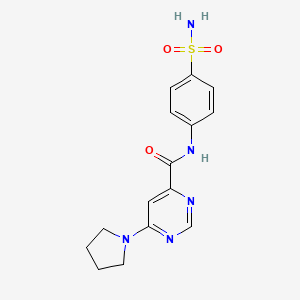
![methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate](/img/structure/B2361358.png)
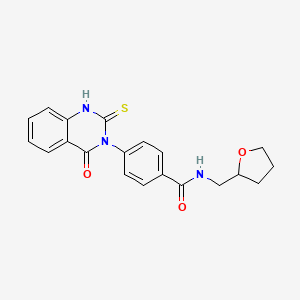
![Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate](/img/structure/B2361362.png)
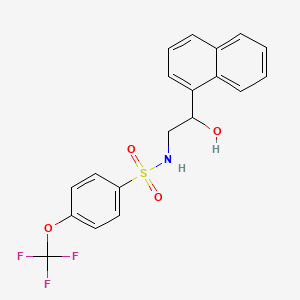
![Ethyl 2-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2361364.png)
![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2361366.png)
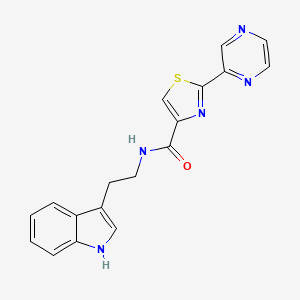

![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2361371.png)
![1-[3-(2-Fluorophenyl)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2361372.png)

